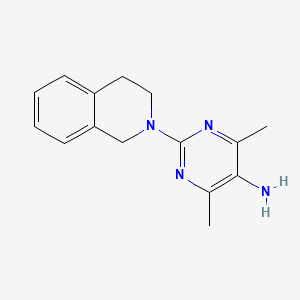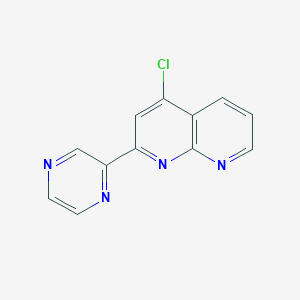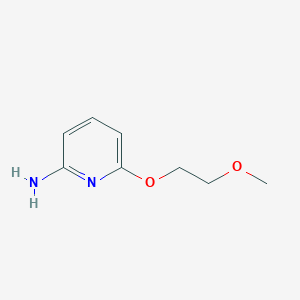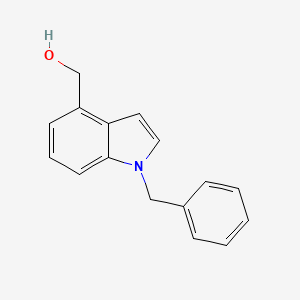
(1-Benzylindol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylindol-4-yl)methanol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This compound features a benzyl group attached to the indole ring at the 1-position and a methanol group at the 4-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Benzylindole Synthesis: The synthesis of this compound typically starts with the formation of indole or benzylindole derivatives. One common method involves the reaction of indole with benzyl chloride in the presence of a strong base like potassium carbonate.
Methanol Introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium(VI) oxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups. Typical reagents include halogens and Lewis acids.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), polar solvents.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid, indole-4-aldehyde.
Reduction: Indole-4-amine derivatives.
Substitution: Halogenated indoles, nitro-substituted indoles.
Scientific Research Applications
(1-Benzylindol-4-yl)methanol has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in organic synthesis and material science.
Biology: Indole derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties. This compound can be used as a precursor for bioactive compounds.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases. They can act as enzyme inhibitors, receptor agonists, or antagonists.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism by which (1-Benzylindol-4-yl)methanol exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
(1-Benzylindol-4-yl)methanol is compared with other similar indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
5-Hydroxyindole: Used in the synthesis of serotonin derivatives.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the benzyl group at the 1-position and the methanol group at the 4-position provides distinct chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1-benzylindol-4-yl)methanol |
InChI |
InChI=1S/C16H15NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,18H,11-12H2 |
InChI Key |
KWAOWHPHNOGJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)


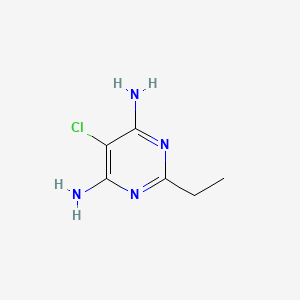
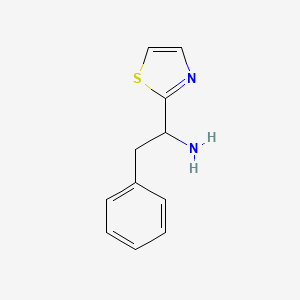
![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)


